molecular formula C18H26N2O3 B5524139 N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide

N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide

Cat. No.: B5524139
M. Wt: 318.4 g/mol
InChI Key: NZDIJCRMPXMCBB-CVEARBPZSA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Methoxy-Substituted Phenyl Group: This is usually done via nucleophilic substitution reactions.

    Hydroxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[(4-methoxy-3-methylphenyl)methyl]pyrrolidin-3-yl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-12-7-13(3-6-17(12)23-2)8-20-9-15(14-4-5-14)16(10-20)19-18(22)11-21/h3,6-7,14-16,21H,4-5,8-11H2,1-2H3,(H,19,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDIJCRMPXMCBB-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CC(C(C2)NC(=O)CO)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C[C@@H]([C@H](C2)NC(=O)CO)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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